physicochemical properties of (2,4-Dichlorophenoxy)acetyl chloride
physicochemical properties of (2,4-Dichlorophenoxy)acetyl chloride
An In-depth Technical Guide to the Physicochemical Properties of (2,4-Dichlorophenoxy)acetyl chloride
Authored by: A Senior Application Scientist
Foreword: Unveiling a Reactive Intermediate
(2,4-Dichlorophenoxy)acetyl chloride stands as a pivotal, yet often overlooked, chemical intermediate. While its parent compound, (2,4-Dichlorophenoxy)acetic acid (2,4-D), is globally recognized as a potent and widely used herbicide, the acetyl chloride derivative represents the activated form, primed for a multitude of synthetic transformations.[1][2] This guide moves beyond a superficial overview to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its core physicochemical properties, synthesis, reactivity, and analytical characterization. Our focus is on the causality behind the chemical principles and experimental protocols, offering not just data, but actionable scientific insight.
Section 1: Core Physicochemical Characteristics
(2,4-Dichlorophenoxy)acetyl chloride is a derivative of 2,4-D where the carboxylic acid hydroxyl group is replaced by a chlorine atom. This seemingly minor substitution dramatically alters its reactivity, transforming it into a potent acylating agent. Its fundamental properties are summarized below.
Quantitative Data Summary
For clarity and comparative ease, the key physicochemical properties are presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2,4-Dichlorophenoxy)acetyl chloride | PubChem |
| Molecular Formula | C₈H₅Cl₃O₂ | [3][4] |
| Molecular Weight | 239.49 g/mol | [3][5] |
| Physical Appearance | Expected to be a solid or liquid, sensitive to moisture. | General Chemical Knowledge |
| logP (Octanol-Water Partition Coefficient) | 3.0254 | [5] |
| Polar Surface Area | 21.17 Ų | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Solubility & Stability Profile
As an acyl chloride, it is highly reactive towards nucleophiles, particularly water. It is soluble in common aprotic organic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and diethyl ether.[6] Its stability is compromised by the presence of moisture, leading to rapid hydrolysis back to the parent carboxylic acid, (2,4-Dichlorophenoxy)acetic acid, with the liberation of hydrochloric acid (HCl) gas.[7] Therefore, all handling and reactions must be conducted under anhydrous (dry) conditions.
Section 2: Synthesis and Chemical Reactivity
The transformation of the relatively stable 2,4-D into its highly reactive acetyl chloride is a cornerstone of its utility in further chemical synthesis.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most common and straightforward method for preparing (2,4-Dichlorophenoxy)acetyl chloride is the reaction of the parent acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[6]
Expert Rationale:
The choice of thionyl chloride is deliberate and advantageous for several reasons. Firstly, it is a liquid reagent that can also serve as a solvent, simplifying the reaction setup. Secondly, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the purification process.
Detailed Experimental Workflow:
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Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is set up in a fume hood. The top of the condenser is fitted with a drying tube containing a desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
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Reagent Addition: (2,4-Dichlorophenoxy)acetic acid (1.0 equivalent) is charged into the flask.[6]
-
Reaction Initiation: An excess of thionyl chloride (e.g., 1.2-2.0 equivalents) is slowly added to the flask.[6] A small amount of a catalyst, such as a few drops of N,N-dimethylformamide (DMF), can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and stirred.[6] The reaction is monitored for the cessation of gas evolution (SO₂ and HCl).
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is removed by distillation or under reduced pressure (rotary evaporation).[6] The resulting crude (2,4-Dichlorophenoxy)acetyl chloride is typically a light yellow to brown oil or solid and is often used directly in the next synthetic step without further purification due to its reactivity.
Workflow Visualization:
Caption: Synthesis workflow for (2,4-Dichlorophenoxy)acetyl chloride.
Core Reactivity
As a classic acyl chloride, its chemistry is dominated by nucleophilic acyl substitution.
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Amide Formation: It reacts readily with primary and secondary amines to form the corresponding amides. For instance, its reaction with allylamine produces N-allyl-2-(2,4-dichlorophenoxy)acetamide, a monomer used in copolymer synthesis.[6]
-
Ester Formation: In the presence of an alcohol, it will form an ester. This reaction is often catalyzed by a weak, non-nucleophilic base like pyridine to neutralize the HCl byproduct.
-
Hydrolysis: As mentioned, it reacts vigorously with water to hydrolyze back to the parent carboxylic acid. This is its primary mode of degradation.
-
Biochemical Reactivity: In biological systems, the parent compound 2,4-D can be converted into a reactive thioester metabolite, 2,4-dichlorophenoxyacetyl-S-acyl-CoA. This metabolite is capable of acylating nucleophilic groups on proteins, which is a proposed mechanism for the hepatotoxicity associated with 2,4-D.[8] The synthetic acetyl chloride serves as a chemical mimic for this reactive biological intermediate.
Section 3: Analytical Characterization
Confirming the successful synthesis and purity of (2,4-Dichlorophenoxy)acetyl chloride requires analytical techniques that are compatible with its reactive nature. Direct analysis can be challenging; therefore, analysis is often performed on a stable derivative.
Analytical Workflow
A common strategy involves converting the acyl chloride into a more stable derivative, such as a methyl ester or an amide, prior to analysis.
-
Derivatization: A small aliquot of the crude reaction mixture is quenched with anhydrous methanol or a primary amine (e.g., benzylamine) to form the stable methyl ester or benzylamide derivative, respectively.
-
Chromatographic Separation: The derivatized sample is then analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques separate the derivative from any unreacted starting material or byproducts.
-
Mass Spectrometry (MS) Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the derivative will show a distinct molecular ion peak and fragmentation pattern, confirming the structure of the original acyl chloride. For example, analytical methods using GC/MS and LC/MS/MS have been well-established for the parent acid and its metabolites.[9][10]
Conceptual Analytical Workflow Visualization
Caption: Conceptual workflow for the analytical characterization of the acyl chloride.
Section 4: Applications, Safety, and Handling
Primary Applications
The principal utility of (2,4-Dichlorophenoxy)acetyl chloride is as a synthetic intermediate . Its heightened reactivity makes it an ideal precursor for:
-
Pesticide Synthesis: Creating ester and amide derivatives of 2,4-D, which can have different properties of solubility, uptake, and activity.[11]
-
Polymer Science: Incorporation into polymer backbones by synthesizing functionalized monomers, such as N-allyl-2-(2,4-dichlorophenoxy)acetamide.[6]
-
Research Chemical: Used in laboratory settings to study the mechanisms of 2,4-D toxicity by mimicking its reactive metabolites.[8]
Safety and Handling Protocols
The reactivity of (2,4-Dichlorophenoxy)acetyl chloride necessitates stringent safety protocols. It should be handled with more caution than its parent carboxylic acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and the corrosive HCl gas produced upon contact with moisture.[12][13]
-
Moisture Control: Use oven- or flame-dried glassware and anhydrous solvents. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[13]
-
Spill Management: Spills should be neutralized with a mild base like sodium bicarbonate before cleanup. Do not use water to clean up a spill of the neat material, as this will generate HCl gas.
-
Toxicity: While specific toxicity data for the acetyl chloride is limited, it is prudent to assume it carries hazards similar to or greater than the parent 2,4-D, which is harmful if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.[13][14] Upon decomposition, it can emit toxic fumes of hydrogen chloride.[7][15]
References
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Kao, P., Tullis, K., & Meunier, V. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology, 188(2), 116-123. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]
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Wang, L., et al. (2013). Synthesis and characterization of a novel hydrophobically modified polyacrylamide with N-allyl-2-(2,4-dichlorophenoxy)acetamide. New Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69887, (2,4-Dichlorophenoxy)acetyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84). Retrieved from [Link]
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Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 4(2), 9-18. Retrieved from [Link]
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Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. Retrieved from [Link]
- Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
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Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. Retrieved from [Link]
-
Costea, L. M., Rad, R., Cimpoiu, C., & Meghesan, A. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia, 67(1), 251-256. Retrieved from [Link]
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ResearchGate. (2016). Laboratory Information Bulletin Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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